molecular formula C14H12N2S B2771045 1-m-Tolyl-1H-benzoimidazole-2-thiol CAS No. 438031-49-3

1-m-Tolyl-1H-benzoimidazole-2-thiol

Cat. No.: B2771045
CAS No.: 438031-49-3
M. Wt: 240.32
InChI Key: SLUZJTFXAQWSIK-UHFFFAOYSA-N
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Description

1-m-Tolyl-1H-benzoimidazole-2-thiol is a benzimidazole derivative featuring a thiol (-SH) group at position 2 and a meta-tolyl (3-methylphenyl) substituent at position 1.

Key structural attributes:

  • Molecular formula: C₁₃H₁₂N₂S (inferred from substituents).
  • Functional groups: Thiol (-SH), benzimidazole core, aromatic methyl group.
  • Applications: Though specific biological data for this compound are lacking, structurally similar benzimidazole-2-thiols exhibit antimicrobial, antioxidant, and anti-diabetic activities .

Properties

IUPAC Name

3-(3-methylphenyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)15-14(16)17/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUZJTFXAQWSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-m-Tolyl-1H-benzoimidazole-2-thiol typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3.1. Nucleophilic Substitution Reactions

The thiol group in 1-m-Tolyl-1H-benzoimidazole-2-thiol can participate in nucleophilic substitution reactions, where it acts as a nucleophile. For example, it can react with alkyl halides to form thioethers.

3.2. Cyclization Reactions

Benzimidazole derivatives can undergo cyclization reactions with various substrates. For instance, they can react with α,β-unsaturated carbonyl compounds to form tricyclic derivatives through Michael addition .

Spectroscopic Characterization

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier Transform Infrared Spectroscopy) are commonly used to characterize benzimidazole derivatives. These methods help confirm the structure and purity of the compound.

Data Tables

Table 1: General Properties of Benzimidazole Derivatives

PropertyDescription
Molecular StructureHeterocyclic ring with a thiol group
ReactivityParticipates in nucleophilic substitutions and cyclizations
ApplicationsPotential in pharmaceuticals and materials science

Table 2: Spectroscopic Techniques for Characterization

TechniquePurpose
NMRStructural confirmation and purity assessment
FT-IRFunctional group identification

Table 3: Potential Applications of Benzimidazole Derivatives

ApplicationDescription
AntimicrobialActivity against bacteria and fungi
AnticancerPotential in cancer treatment
Sensing/CatalysisInteraction with metal ions for sensing and catalytic applications

Given the lack of specific information on 1-m-Tolyl-1H-benzoimidazole-2-thiol in the available sources, these tables provide general insights into benzimidazole derivatives and their potential applications. Further research and synthesis studies are necessary to provide detailed chemical reactions and specific data for this compound.

Scientific Research Applications

Medicinal Chemistry

1-m-Tolyl-1H-benzoimidazole-2-thiol has been synthesized and evaluated for its medicinal properties, particularly as an inhibitor of various enzymes. Research has shown that derivatives of benzimidazole, including 1-m-Tolyl-1H-benzoimidazole-2-thiol, exhibit significant inhibitory activity against enzymes such as α-glucosidase and cholinesterases.

Enzyme Inhibition Studies

  • A study demonstrated that benzimidazole derivatives can inhibit α-glucosidase with IC50 values ranging from 0.64 to 352 μg/mL, indicating their potential as antidiabetic agents .
  • Another research highlighted the synthesis of thiosemicarbazide derivatives from 1H-benzoimidazole-2-thiol, which showed acetylcholinesterase inhibition with IC50 values varying from 0.60 to 12.90 µM, suggesting their utility in treating Alzheimer's disease .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. The presence of the thiol group in the structure enhances its reactivity and biological activity.

Antibacterial and Antifungal Activities

  • In vitro studies have reported that derivatives of benzimidazole, including those derived from 1-m-Tolyl-1H-benzoimidazole-2-thiol, exhibit good antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) were found to range between 1 and 16 µg/mL for several strains .
  • Furthermore, compounds synthesized from benzimidazole showed promising antifungal activity against Candida species and Aspergillus species, indicating their potential as antifungal agents .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of 1-m-Tolyl-1H-benzoimidazole-2-thiol derivatives.

Case Study: Synthesis and Bioactivity

A notable study involved the synthesis of a series of novel benzimidazole derivatives through a multistep reaction process. The bioactivity assessment revealed that many of these compounds exhibited excellent enzyme inhibition profiles, suggesting their potential application in drug development .

Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/EnzymeIC50/MIC Values
1-m-Tolyl-1H-benzoimidazole-2-thiolα-glucosidase InhibitorHuman Enzyme0.64 - 352 μg/mL
Benzimidazole DerivativeAcetylcholinesterase InhibitorHuman Enzyme0.60 - 12.90 µM
Benzimidazole DerivativeAntibacterialStaphylococcus aureusMIC = 4 µg/mL
Benzimidazole DerivativeAntifungalCandida albicansMIC = 16 µg/mL

Mechanism of Action

The mechanism of action of 1-m-Tolyl-1H-benzoimidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function and activity. The benzoimidazole ring can interact with various biological pathways, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 1-m-Tolyl-1H-benzoimidazole-2-thiol with analogous derivatives:

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities References
1-m-Tolyl-1H-benzoimidazole-2-thiol m-Tolyl (1), -SH (2) ~244.3 (calc.) High lipophilicity (meta-methyl)
1-Methyl-1H-benzoimidazole-2-thiol Methyl (1), -SH (2) 164.2 Simpler alkyl group; moderate solubility
1-Allyl-1H-benzoimidazole-2-thiol Allyl (1), -SH (2) 190.3 Allyl group enables π-orbital interactions
5-Chloro-1H-benzoimidazole-2-thiol Cl (5), -SH (2) 184.7 Electron-withdrawing Cl enhances acidity
1-Benzyl-5-phenyl-1H-imidazole-2-thiol Benzyl (1), Ph (5), -SH (2) 294.4 Steric hindrance from benzyl and phenyl
Key Observations:
  • Reactivity : Electron-withdrawing groups (e.g., Cl at position 5) increase thiol acidity, favoring nucleophilic reactions compared to m-tolyl derivatives .
  • Steric Effects : Bulky substituents like benzyl (in 1-benzyl-5-phenyl derivatives) may reduce binding affinity in enzymatic assays .
Antimicrobial Potential:
  • Compounds like 2-(1H-benzimidazol-2-yl)phenol (1b) and 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol (5b) show strong antimicrobial activity against S. aureus via thymidylate kinase inhibition . The m-tolyl derivative’s lipophilicity may enhance penetration into bacterial membranes, though direct evidence is needed.
Anti-Diabetic Activity:
  • 5-(Arylideneamino)-1H-benzoimidazole-2-thiols demonstrate α-glucosidase inhibition, with substituent electronegativity critically influencing activity . The m-tolyl group’s moderate electron-donating capacity may balance binding and metabolic stability.
Antioxidant Activity:
  • Benzimidazole-2-thiols with hydroxyl or triol substituents exhibit radical scavenging properties .

Biological Activity

1-m-Tolyl-1H-benzoimidazole-2-thiol is a compound belonging to the benzimidazole family, which has garnered considerable attention due to its diverse biological activities. This article will explore the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C10H10N2S
  • Molecular Weight : 194.26 g/mol
  • CAS Number : 438031-49-3

Synthesis

The synthesis of 1-m-Tolyl-1H-benzoimidazole-2-thiol typically involves the reaction of 1H-benzimidazole with p-toluenesulfonyl chloride in the presence of a base. The resulting product can be purified through recrystallization. This method yields a compound with significant purity and structural integrity suitable for biological testing.

Antioxidant Activity

Research indicates that benzimidazole derivatives, including 1-m-Tolyl-1H-benzoimidazole-2-thiol, exhibit strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Benzimidazole derivatives have shown promising results against a range of microbial pathogens. In vitro studies have demonstrated that 1-m-Tolyl-1H-benzoimidazole-2-thiol exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus50100 (Ampicillin)
Escherichia coli62.550 (Ciprofloxacin)
Candida albicans250500 (Griseofulvin)

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. The compound has been evaluated against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism of action. For example, it has demonstrated activity against leukemia and melanoma cell lines at concentrations as low as 105M10^{-5}M .

The biological activity of 1-m-Tolyl-1H-benzoimidazole-2-thiol is primarily attributed to its ability to interact with cellular targets involved in oxidative stress and cell proliferation pathways. Its thiol group plays a crucial role in redox reactions, contributing to its antioxidant capabilities.

Structure-Activity Relationship (SAR)

The structure of benzimidazole derivatives significantly influences their biological activities. Substituents on the benzene ring can modulate their interaction with biological targets. For instance, modifications at the 2-position of the benzimidazole ring enhance antimicrobial potency while retaining low toxicity profiles .

Study on Antioxidant Properties

A study published in Journal of Medicinal Chemistry evaluated various benzimidazole derivatives for their antioxidant activity using DPPH radical scavenging assays. The results indicated that 1-m-Tolyl-1H-benzoimidazole-2-thiol exhibited a notable IC50 value, demonstrating its potential as a therapeutic agent against oxidative stress-related diseases .

Evaluation Against Cancer Cell Lines

In another investigation, researchers assessed the cytotoxicity of this compound on multiple cancer cell lines, including breast and lung cancer models. The findings revealed that treatment with 1-m-Tolyl-1H-benzoimidazole-2-thiol resulted in significant cell death compared to control groups, suggesting its potential as an anticancer agent .

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